2-Amino-6-bromopyridin

Übersicht

Beschreibung

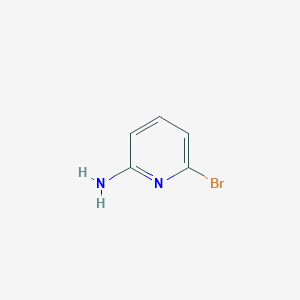

2-Amino-6-bromopyridine is a chemical compound with the molecular formula C5H5BrN2. It is a derivative of pyridine, characterized by the presence of an amino group at the second position and a bromine atom at the sixth position of the pyridine ring. This compound is a slightly yellow to light brown powder and is slightly soluble in water .

Wissenschaftliche Forschungsanwendungen

2-Amino-6-bromopyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.

Biology: It serves as a precursor in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

Medicine: The compound is used in the development of anti-HIV agents and other therapeutic drugs.

Industry: It is employed in the production of agrochemicals, dyes, and materials for electronic applications.

Wirkmechanismus

Target of Action

2-Amino-6-bromopyridine is a PqsR ligand . PqsR, also known as MvfR, is a key regulator of Pseudomonas aeruginosa virulence . It controls the expression of multiple virulence factors, making it a crucial target for understanding the pathogenicity of this bacterium .

Mode of Action

The compound interacts with its target, PqsR, with a Kd value of 6.8 μM in the SPR assay . This suggests that 2-Amino-6-bromopyridine binds to PqsR and potentially modulates its activity . It’s important to note that 2-amino-6-bromopyridine shows aweak antagonistic activity

Biochemical Pathways

Given its interaction with pqsr, it’s likely that it influences thequorum sensing pathways of Pseudomonas aeruginosa, which are regulated by PqsR . These pathways control the production of virulence factors and biofilm formation, affecting the bacterium’s ability to cause disease .

Result of Action

Given its role as a pqsr ligand, it may influence theexpression of virulence factors in Pseudomonas aeruginosa .

Biochemische Analyse

Biochemical Properties

2-Amino-6-bromopyridine is involved in various biochemical reactions. It is used in the synthesis of several compounds such as 2-amino-6-diethylaminopyridine and 2,6-di-(methylamino)-pyridine

Cellular Effects

It is known to be used in the synthesis of anti-HIV agents , suggesting that it may have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to participate in the synthesis of various compounds , which suggests that it may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression

Temporal Effects in Laboratory Settings

It is known that 2-Amino-6-bromopyridine is a solid at room temperature and is recommended to be stored in a cool and dark place .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Amino-6-bromopyridine involves the reaction of 2-fluoro-6-bromopyridine with pentamidine hydrochloride, sodium tert-butoxide, and diethylene glycol dimethyl ether at 150°C for 24 hours. The reaction mixture is then quenched with ethyl acetate and washed with saturated saline solution. The organic phase is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield 2-Amino-6-bromopyridine with a yield of 93% .

Industrial Production Methods: Industrial production methods for 2-Amino-6-bromopyridine typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-6-bromopyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction Reactions: The compound can be reduced to form 2-Amino-6-chloropyridine or other derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.

Oxidation Reactions: Products include nitro or nitroso derivatives of 2-Amino-6-bromopyridine.

Reduction Reactions: Products include reduced derivatives such as 2-Amino-6-chloropyridine.

Vergleich Mit ähnlichen Verbindungen

- 2-Amino-5-bromopyridine

- 2-Amino-4-bromopyridine

- 2-Amino-5-chloropyridine

- 2-Amino-3-chloropyridine

Comparison: 2-Amino-6-bromopyridine is unique due to the specific positioning of the amino and bromine groups on the pyridine ring. This positioning influences its reactivity and the types of interactions it can form with other molecules. Compared to its analogs, 2-Amino-6-bromopyridine may exhibit different biological activities and chemical properties, making it valuable for specific applications in research and industry .

Biologische Aktivität

2-Amino-6-bromopyridine (CAS No. 19798-81-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and applications in pharmaceutical synthesis. This article explores its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : CHBrN

- Molecular Weight : 173.01 g/mol

- Structure : Contains a bromine atom at the 6-position of the pyridine ring, contributing to its reactivity and biological properties.

Synthesis Methods

The synthesis of 2-amino-6-bromopyridine can be achieved through various methods, including:

- Bromination of Pyridine : Bromination at high temperatures (500 °C) yields dibromopyridines, which can be converted to amino derivatives through subsequent reactions with ammonia .

- One-step Synthesis : A more efficient method involves the reaction of 1,3-dicyanopropanol with hydrogen bromide, yielding high purity and better yields .

Biological Activity

2-Amino-6-bromopyridine exhibits several biological activities:

- PqsR Antagonist : It has been identified as a ligand for PqsR, a key regulator of virulence in Pseudomonas aeruginosa. The compound shows weak antagonistic activity with a dissociation constant of 6.8 μM in surface plasmon resonance (SPR) assays .

- Potential Antimicrobial Activity : Case studies indicate that derivatives of 2-amino-6-bromopyridine may possess antimicrobial properties, making them candidates for further research in antibiotic development .

Table 1: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| PqsR Antagonism | Weak antagonist with | |

| Antimicrobial Potential | Possible activity against various pathogens |

Case Studies and Research Findings

- Antagonistic Activity Against PqsR :

- Synthesis and Evaluation of Derivatives :

- Pharmaceutical Applications :

Eigenschaften

IUPAC Name |

6-bromopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c6-4-2-1-3-5(7)8-4/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKLJUYPLUWUEOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00306418 | |

| Record name | 2-Amino-6-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00306418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19798-81-3 | |

| Record name | 2-Amino-6-bromopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19798-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 176170 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019798813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19798-81-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00306418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for 2-amino-6-bromopyridine and what factors impact its yield?

A1: 2-Amino-6-bromopyridine serves as a valuable precursor in pharmaceutical and chemical synthesis. [] One established method involves a multi-step process starting from 2-amino-6-methylpyridine, progressing through diazotization, bromination, oxidation, chlorination, amination, and finally, Hofmann degradation. [] The yield of this synthesis is particularly sensitive to the reaction conditions employed during the chlorination, amination, and Hofmann degradation steps. []

Q2: Can you provide the molecular formula, weight, and spectroscopic data for 2-amino-6-bromopyridine?

A2: The molecular formula of 2-amino-6-bromopyridine is C5H5BrN2. Its molecular weight is 173.01 g/mol. While the provided abstracts do not detail specific spectroscopic data, researchers commonly employ Infrared (IR) and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy to confirm its structure. []

Q3: How does 2-amino-6-bromopyridine react with ethyl 4-chloroacetoacetate, and what is unique about the outcome?

A3: Condensing 2-amino-6-bromopyridine with ethyl 4-chloroacetoacetate in polyphosphoric acid yields an intriguing result. Instead of a single product, the reaction generates a mixture of four distinct dihalo-substituted 4H-pyrido[1,2-a]pyrimidin-4-ones. [] This unexpected finding highlights the potential for diverse reactivity with this compound.

A4: Yes, 2-amino-6-bromopyridine plays a key role in synthesizing diisothiocyanato-functionalized 2,2′-bipyridines. [] These bipyridines are obtained through a sequence involving homo- or Negishi cross-coupling reactions to yield diamino-2,2′-bipyridines, followed by reaction with thiophosgene. [] These compounds likely hold potential in materials chemistry, though specific applications require further exploration.

Q4: Does 2-amino-6-bromopyridine form co-crystal salts, and if so, are there any structural insights?

A5: Indeed, 2-amino-6-bromopyridine forms a co-crystal salt with 2,3,5,6-tetrafluorobenzoic acid. [] This salt readily crystallizes from an equimolar mixture of the two components in absolute ethanol. [] While the exact crystal structure details are not provided in the abstract, this finding points towards the potential for utilizing co-crystallization to modulate the physicochemical properties of 2-amino-6-bromopyridine.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.